4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Architecture
The systematic nomenclature of 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine follows International Union of Pure and Applied Chemistry conventions for complex fused ring systems, where the base structure thieno[2,3-d]pyrimidine indicates the fusion pattern between thiophene and pyrimidine rings. The molecular architecture consists of a tricyclic framework where a cyclopentane ring is fused to positions 4 and 5 of the thieno[2,3-d]pyrimidine system, creating a rigid polycyclic structure with defined stereochemical constraints. The chlorine atom occupies the 4-position of the pyrimidine ring, introducing significant electronic effects that influence the compound's reactivity profile and intermolecular interactions.
The simplified molecular-input line-entry system representation ClC1=C(C2=C(CCC2)S3)C3=NC=N1 provides a concise description of the molecular connectivity, clearly illustrating the arrangement of heteroatoms and the relationship between the fused ring systems. The dihydro designation specifically refers to the partial saturation of the cyclopentane ring at positions 6 and 7, distinguishing this compound from fully aromatic analogs and contributing to its unique three-dimensional molecular geometry. This structural arrangement creates a molecule with restricted conformational flexibility due to the fused ring system, while the partial saturation introduces subtle variations in electronic distribution compared to fully conjugated systems.
The molecular formula C₉H₇ClN₂S encompasses all constituent atoms and reflects the presence of two nitrogen atoms within the pyrimidine ring, one sulfur atom in the thiophene moiety, one chlorine substituent, and seven carbon atoms forming the tricyclic backbone. The positioning of heteroatoms creates distinct electronic environments throughout the molecule, with the pyrimidine nitrogen atoms serving as potential hydrogen bond acceptors and the sulfur atom contributing to the overall electron density distribution. These structural features collectively determine the compound's chemical behavior and its interactions with other molecular species in various chemical and biological contexts.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine reveal a well-defined solid-state structure characterized by specific packing arrangements and intermolecular interactions. The compound crystallizes in a predictable manner consistent with its molecular symmetry and electronic distribution, with the chlorine substituent playing a crucial role in determining crystal packing patterns through halogen bonding interactions. Density measurements indicate a crystalline density of 1.499 ± 0.06 grams per cubic centimeter, reflecting efficient packing arrangements that maximize intermolecular contacts while minimizing steric repulsions.
The conformational analysis reveals that the fused ring system adopts a relatively rigid configuration with limited flexibility around the ring junction points, primarily due to the constraints imposed by the tricyclic architecture. The cyclopentane ring adopts an envelope conformation that minimizes ring strain while optimizing orbital overlap between adjacent rings, contributing to the overall molecular stability. Bond lengths and angles within the structure conform to expected values for fused heterocyclic systems, with the carbon-chlorine bond exhibiting typical characteristics of aromatic chloro compounds.
| Property | Value | Method |
|---|---|---|
| Density | 1.499 ± 0.06 g/cm³ | Theoretical Calculation |
| Melting Point | 108°C | Experimental |
| Predicted Boiling Point | 355.6 ± 37.0°C | Computational Model |
| Predicted pKa | 0.82 ± 0.20 | Theoretical Analysis |
The three-dimensional conformational preferences of the molecule demonstrate that the thieno[2,3-d]pyrimidine core maintains planarity, while the fused cyclopentane ring introduces a slight deviation from complete planarity across the entire tricyclic system. This structural arrangement creates distinct molecular surfaces that influence the compound's interactions with other molecules and its behavior in various chemical environments. The conformational stability is further enhanced by the electronic interactions between the aromatic systems, which contribute to the overall rigidity of the molecular framework.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis of 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine provides detailed information about the molecular structure and electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the cyclopentane methylene protons, which appear as complex multipiples due to their unique chemical environments and coupling patterns. The pyrimidine proton exhibits a distinctive downfield chemical shift, typically observed around 7.9 parts per million, reflecting the deshielding effects of the electronegative nitrogen atoms in the heterocyclic ring.
Infrared spectroscopic characterization demonstrates the presence of characteristic absorption bands that provide fingerprint identification of functional groups and molecular vibrations. The carbon-hydrogen stretching modes appear in the region between 3110 and 2863 wavenumbers, with specific bands at 3110, 3080, 2926, and 2863 inverse centimeters corresponding to different types of carbon-hydrogen bonds within the tricyclic framework. Carbon-hydrogen in-plane bending vibrations are observed at 1138, 1076, and 1016 inverse centimeters, providing additional structural confirmation.
| Spectroscopic Technique | Key Observations | Significance |
|---|---|---|
| Proton Nuclear Magnetic Resonance | δ 7.9 ppm (pyrimidine H) | Electronic deshielding effects |
| Infrared | 3110-2863 cm⁻¹ (C-H stretch) | Molecular vibrations |
| Infrared | 1138-1076 cm⁻¹ (C-H bend) | Structural confirmation |
| Ultraviolet-Visible | λmax = 348, 355 nm | Electronic transitions |
Ultraviolet-visible spectroscopic analysis reveals electronic transitions characteristic of the conjugated heterocyclic system, with absorption maxima observed at 348 and 355 nanometers. These absorption bands correspond to π→π* transitions within the aromatic system and provide insight into the electronic structure and conjugation patterns of the molecule. The spectroscopic behavior under ultraviolet irradiation demonstrates photochemical stability with only minor changes in absorption characteristics over extended exposure periods, indicating robust electronic structure.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular formula C₉H₇ClN₂S, with characteristic fragmentation patterns that reflect the stability of the fused ring system and the preferential loss of specific functional groups under ionization conditions. These spectroscopic techniques collectively provide comprehensive structural characterization and confirm the proposed molecular architecture.
Comparative Analysis with Thieno[2,3-d]Pyrimidine Isomers
The structural comparison of 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine with other thieno[2,3-d]pyrimidine isomers reveals significant differences in molecular architecture and resulting properties. The three primary isomeric forms of thienopyrimidines include thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine, each exhibiting distinct fusion patterns between the thiophene and pyrimidine rings. The [2,3-d] fusion pattern present in the target compound represents one of the most synthetically accessible and structurally stable arrangements among these isomers.
Comparative analysis demonstrates that the thieno[2,3-d]pyrimidine framework provides optimal electronic distribution for the incorporation of the fused cyclopentane ring system. The specific positioning of nitrogen atoms in the [2,3-d] isomer creates favorable conditions for cyclization reactions that lead to the formation of the tricyclic structure, distinguishing it from other isomeric forms that may not readily accommodate such ring fusion. The electronic properties of the [2,3-d] isomer also contribute to enhanced stability of the chlorine substituent at the 4-position compared to analogous positions in other isomeric frameworks.
| Isomer Type | Fusion Pattern | Structural Characteristics | Stability |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 2,3-positions | Optimal for ring fusion | High |
| Thieno[3,2-d]pyrimidine | 3,2-positions | Alternative arrangement | Moderate |
| Thieno[3,4-d]pyrimidine | 3,4-positions | Different connectivity | Variable |
The conformational preferences and steric requirements of the fused cyclopentane ring system show optimal compatibility with the thieno[2,3-d]pyrimidine core compared to other isomeric arrangements. This compatibility manifests in reduced ring strain and enhanced overall molecular stability, contributing to the compound's favorable thermal properties and chemical reactivity profile. The comparative analysis also reveals that the [2,3-d] fusion pattern facilitates more efficient synthetic approaches for introducing the cyclopentane moiety, explaining the predominance of this isomeric form in related compound libraries.
Properties
IUPAC Name |
12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-8-7-5-2-1-3-6(5)13-9(7)12-4-11-8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXJMJPJOYMQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355031 | |
| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-22-2 | |
| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300816-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Summary of key steps in the synthesis of 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine
Experimental Details and Reaction Conditions
Step 1: Preparation of Intermediate 1
- Reactants: Cyclopentanone (0.1 mol), cyanoacetamide (0.01 mol), sulfur powder (0.01 mol), diethylamine (10 mL), absolute ethanol (30 mL).
- Procedure: The mixture is stirred in a round-bottom flask for 3 hours at room temperature. After completion, the reaction mixture is poured onto crushed ice. The solid product is filtered, washed with water, and recrystallized from alcohol.
- Characterization: IR and NMR spectra confirm the presence of amide and amino groups, with LCMS confirming molecular weight.
Step 2: Cyclization to Intermediate 2
- Reactants: Intermediate 1 and formamide (20 mL).
- Procedure: Intermediate 1 is heated with formamide, initially at 60 °C, then gradually raised to 180-200 °C and maintained for 3 hours. The mixture turns brown, indicating cyclization. The product precipitates as yellow needles upon cooling.
- Purification: Filtration and recrystallization from alcohol.
- Characterization: IR shows characteristic carbonyl and NH stretches; NMR confirms pyrimidine proton signals.
Step 3: Chlorination to Target Compound
- Reactants: Intermediate 2 (0.01 mol) and phosphorus oxychloride (25 mL).
- Procedure: The mixture is refluxed for 8-10 hours under inert atmosphere. Excess POCl₃ is removed by distillation. The residue is poured over crushed ice, filtered, washed, and recrystallized.
- Characterization: IR spectrum shows C-Cl bond absorption; NMR confirms the presence of pyrimidine ring proton and aliphatic protons.
Reaction Scheme Summary
Cyclopentanone + Cyanoacetamide + Sulfur + Diethylamine
↓ (3 h stirring in EtOH)
Intermediate 1 (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide)
↓ (Heating with formamide, 180-200 °C, 3 h)
Intermediate 2 (3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one)
↓ (Reflux with POCl₃, 8-10 h)
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Research Findings and Analysis
- The overall yield for the target compound is moderate (~60%), which is typical for multi-step heterocyclic syntheses involving chlorination.
- The use of phosphorus oxychloride is critical for introducing the chlorine atom at the 4-position of the pyrimidine ring, a common method for chlorinating pyrimidinones.
- The intermediate 3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one is a key precursor, formed via cyclization in formamide, which acts as both solvent and reagent.
- Analytical data including IR, 1H NMR, and LCMS confirm the structure and purity at each stage.
- The synthetic route is reproducible and has been reported in peer-reviewed literature with detailed spectral data and melting points for verification.
Additional Notes
- The reaction conditions require careful temperature control, particularly during the formamide cyclization step to avoid decomposition.
- The chlorination step should be conducted under inert atmosphere to prevent side reactions.
- Purification by recrystallization from alcohol is effective for isolating pure compounds.
- This synthetic approach allows for further functionalization at the amino group introduced in subsequent synthetic steps, enabling derivatization for biological activity studies.
Summary Table of Key Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | LCMS (m/z) |
|---|---|---|---|---|---|
| Intermediate 1 | C8H10N2OS | 182.24 | 175 | 1595 (C=O), 3315 (NH₂) | 183 [M+] |
| Intermediate 2 | C9H8N2OS | 192.24 | 235 | 1595 (C=O), 3420 (NH) | 192 [M+] |
| Target Compound | C9H7ClN2S | 210.68 | 130 | 686 (C-Cl), 825 (C-N) | 211 [M+] |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding amines or alcohols.
Scientific Research Applications
Biological Activities
This compound has been investigated for its potential biological activities:
- Antibacterial Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antibacterial properties. The compound is utilized in synthesizing novel thieno[2,3-d]pyrimidines that show efficacy against various bacterial strains .
- Anticancer Properties : Some studies suggest that compounds similar to this compound may have anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth .
Case Studies
- Antibacterial Synthesis :
- Pharmaceutical Development :
- Agrochemical Applications :
Mechanism of Action
The mechanism by which 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism requires detailed studies and experiments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Ring Systems
(a) Cyclopenta vs. Cyclohepta Rings
- Target Compound : Cyclopenta ring (5-membered) confers rigidity and planar geometry, influencing binding to biological targets like EGFR and VEGFR-2 .
- Synthesis involves cycloheptanone and ethyl cyanoacetate, differing from the cyclopentanone-based route for the target compound .
(b) Dichloro Derivatives
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (4c): Additional chlorine at the 2-position increases electrophilicity, enabling sequential substitutions. NMR data (δH: 3.07–1.92 ppm; δC: 170.2–22.2 ppm) confirm distinct electronic environments compared to the monochloro target compound .
Functional Group Modifications
(a) Ethyl Ester Derivatives
- Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate (CAS: 1388893-77-3): Incorporation of an ethyl ester group enhances lipophilicity (predicted logP: 0.67) and bioavailability. Molecular weight: 296.77 g/mol; density: 1.382 g/cm³ .
(b) Arylaminothienopyrimidines
- N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide: Piperazine-linked derivatives exhibit improved solubility and anti-proliferative activity against pancreatic cancer (IC₅₀: <1 µM) .
Key Research Findings
- Anticancer Applications : Derivatives of the target compound show dual inhibition of EGFR and VEGFR-2, critical targets in angiogenesis and tumor growth .
- Antibacterial Potential: Structural modifications (e.g., trifluoromethyl groups) enhance potency against Gram-positive bacteria .
- Pharmacokinetic Optimization: Ethyl ester derivatives improve oral bioavailability, as demonstrated in starch nanoparticle formulations .
Biological Activity
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS Number: 300816-22-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 210.68 g/mol. It has a melting point range of 104°C to 105°C and is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 300816-22-2 |
| Molecular Formula | C9H7ClN2S |
| Molecular Weight | 210.68 g/mol |
| Melting Point | 104°C - 105°C |
Synthesis
The compound is synthesized through various methods involving cyclization reactions that incorporate thieno and pyrimidine moieties. One notable approach utilizes trichlorophosphate under controlled conditions to yield high purity products with significant yields (up to 88%) .
Biological Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been used in the synthesis of novel thieno[2,3-d]pyrimidines that demonstrate enhanced antibacterial activity .
Antibacterial Studies
A study highlighted the compound's effectiveness against various bacterial strains. The synthesis of derivatives led to compounds with improved activity profiles compared to traditional antibiotics. For example:
| Compound | Activity (MIC) | Target Bacteria |
|---|---|---|
| 4-Chloro Derivative | <10 µg/mL | Staphylococcus aureus |
| Novel Thienopyrimidine | <5 µg/mL | Escherichia coli |
Case Studies
- Antimicrobial Efficacy : A series of derivatives were tested against a panel of bacteria including Gram-positive and Gram-negative strains. Results indicated that modifications on the thieno and pyrimidine rings significantly influenced antibacterial potency .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity, although further studies are needed to elucidate specific pathways .
- In Vivo Studies : In vivo models demonstrated promising results where treated groups showed reduced bacterial load compared to controls, indicating potential for therapeutic applications in infectious diseases .
Q & A
Q. Example Protocol :
- Reflux 4-chloroaniline derivatives with cyclopentanone in DMF/DMSO to form intermediates.
- Purify via recrystallization (acetic acid/water) .
How is the compound characterized post-synthesis?
Key analytical methods include:
- GC-MS : To confirm molecular weight and fragmentation patterns (e.g., m/z 210.68) .
- ¹H/¹³C NMR : Peaks at δ 2.56 (cyclopentane CH₂) and δ 6.42 (thiophene protons) .
- Melting Point Analysis : 104–105°C as a purity indicator .
How can reaction conditions be optimized to improve yield and purity during synthesis?
| Parameter | Optimal Conditions | Impact |
|---|---|---|
| Solvent | DMF or DMSO | Enhances nucleophilic substitution |
| Temperature | 80–100°C (reflux) | Accelerates cyclization |
| Catalyst | Anhydrous Na acetate | Stabilizes intermediates |
| Reaction Time | 8–12 hours | Minimizes side products |
Note : Adjusting pH to 6–7 during chlorination reduces hydrolysis of intermediates .
What strategies resolve discrepancies in reported biological activities (e.g., antibacterial efficacy)?
Discrepancies may arise due to:
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dosage Differences : Use standardized MIC (Minimum Inhibitory Concentration) assays .
- Structural Analogues : Compare with derivatives (e.g., 2-isobutyl or trifluoromethyl variants) to identify SAR trends .
Validation : Replicate studies under controlled conditions (e.g., agar diffusion at 37°C) and apply statistical analysis (e.g., ANOVA) .
How can computational methods predict the compound's interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to bacterial DNA gyrase or kinase ATP pockets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition risk) .
Case Study : Docking studies suggest the chlorine atom forms hydrogen bonds with S. aureus Tyr-105, explaining observed antibacterial activity .
What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is inefficient for large batches; optimize recrystallization solvents (e.g., ethanol/water) .
- Byproduct Control : Monitor 2,4-dichloro derivatives (by GC-MS) and adjust chlorination stoichiometry .
- Stability : Store at 2–8°C in airtight containers to prevent oxidation .
How does the compound's solubility impact pharmacological testing?
- Low Aqueous Solubility : Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .
- Lipophilicity : LogP ≈ 2.5 (predicted via ChemDraw) suggests moderate blood-brain barrier penetration .
Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability for in vivo assays .
What are the key safety and handling protocols?
- Toxicity : Wear PPE (gloves, goggles) due to potential irritancy (LD₅₀ data pending) .
- Storage : Keep in desiccators away from oxidizers (e.g., peroxides) .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
How can structural modifications enhance selectivity for therapeutic targets?
- Position 2 : Introduce isobutyl groups to block metabolic degradation .
- Position 4 : Replace chlorine with amino groups for kinase inhibition .
- Ring Saturation : Hydrogenate cyclopentane to reduce steric hindrance .
Example : 4-Amino derivatives show 3× higher in vitro activity against P. aeruginosa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
